(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-Heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-Heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol
Brand Name: Vulcanchem
CAS No.: 121801-65-8
VCID: VC0038619
InChI: InChI=1S/C112H210O35/c1-15-29-43-57-120-71-78-92-85(113)99(127-64-50-36-22-8)106(134-78)142-93-79(72-121-58-44-30-16-2)136-108(101(86(93)114)129-66-52-38-24-10)144-95-81(74-123-60-46-32-18-4)138-110(103(88(95)116)131-68-54-40-26-12)146-97-83(76-125-62-48-34-20-6)140-112(105(90(97)118)133-70-56-42-28-14)147-98-84(77-126-63-49-35-21-7)139-111(104(91(98)119)132-69-55-41-27-13)145-96-82(75-124-61-47-33-19-5)137-109(102(89(96)117)130-67-53-39-25-11)143-94-80(73-122-59-45-31-17-3)135-107(141-92)100(87(94)115)128-65-51-37-23-9/h78-119H,15-77H2,1-14H3/t78-,79-,80-,81-,82-,83-,84-,85+,86+,87+,88+,89+,90+,91+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m1/s1
SMILES: CCCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCCCCC)OC4C(OC(C(C4O)OCCCCC)OC5C(OC(C(C5O)OCCCCC)OC6C(OC(C(C6O)OCCCCC)OC7C(OC(C(C7O)OCCCCC)OC8C(OC(O2)C(C8O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O
Molecular Formula: C112H210O35
Molecular Weight: 2116.8 g/mol

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-Heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol

CAS No.: 121801-65-8

Main Products

VCID: VC0038619

Molecular Formula: C112H210O35

Molecular Weight: 2116.8 g/mol

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-Heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol - 121801-65-8

CAS No. 121801-65-8
Product Name (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-Heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol
Molecular Formula C112H210O35
Molecular Weight 2116.8 g/mol
IUPAC Name (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol
Standard InChI InChI=1S/C112H210O35/c1-15-29-43-57-120-71-78-92-85(113)99(127-64-50-36-22-8)106(134-78)142-93-79(72-121-58-44-30-16-2)136-108(101(86(93)114)129-66-52-38-24-10)144-95-81(74-123-60-46-32-18-4)138-110(103(88(95)116)131-68-54-40-26-12)146-97-83(76-125-62-48-34-20-6)140-112(105(90(97)118)133-70-56-42-28-14)147-98-84(77-126-63-49-35-21-7)139-111(104(91(98)119)132-69-55-41-27-13)145-96-82(75-124-61-47-33-19-5)137-109(102(89(96)117)130-67-53-39-25-11)143-94-80(73-122-59-45-31-17-3)135-107(141-92)100(87(94)115)128-65-51-37-23-9/h78-119H,15-77H2,1-14H3/t78-,79-,80-,81-,82-,83-,84-,85+,86+,87+,88+,89+,90+,91+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m1/s1
Standard InChIKey KAPSIPOZTBLGQS-BOZQUJPUSA-N
Isomeric SMILES CCCCCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCCCCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCCCCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCCCCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCCCCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OCCCCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O
SMILES CCCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCCCCC)OC4C(OC(C(C4O)OCCCCC)OC5C(OC(C(C5O)OCCCCC)OC6C(OC(C(C6O)OCCCCC)OC7C(OC(C(C7O)OCCCCC)OC8C(OC(O2)C(C8O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O
Canonical SMILES CCCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCCCCC)OC4C(OC(C(C4O)OCCCCC)OC5C(OC(C(C5O)OCCCCC)OC6C(OC(C(C6O)OCCCCC)OC7C(OC(C(C7O)OCCCCC)OC8C(OC(O2)C(C8O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O
Synonyms HEPTAKIS-(2,6-DI-O-PENTYL)-BETA-CYCLODEXTRIN
PubChem Compound 14619143
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator